2-amino-3-[(E)-prop-1-enyl]benzonitrile
Description
2-Amino-3-[(E)-prop-1-enyl]benzonitrile is an aromatic nitrile derivative featuring a benzonitrile core substituted with an amino group at position 2 and an (E)-configured propenyl group at position 3. The compound belongs to the benzonitrile family, characterized by a cyano (-CN) group attached to a benzene ring. Its structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, along with a conjugated alkenyl side chain, which may influence its reactivity, solubility, and spectroscopic properties.
Properties
CAS No. |
114345-13-0 |
|---|---|
Molecular Formula |
C10H10N2 |
Synonyms |
Benzonitrile, 2-amino-3-(1-propenyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(E)-prop-1-enyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-bromobenzonitrile with prop-1-enyl magnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(E)-prop-1-enyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-amino-3-[(E)-prop-1-enyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-[(E)-prop-1-enyl]benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The prop-1-enyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzonitrile Core
2-Amino-3-(trifluoromethyl)benzonitrile
- Structure: Substituted at positions 2 (amino) and 3 (trifluoromethyl, -CF₃).
- Key Properties : Molecular weight = 186.13 g/mol; CAS RN 58458-14-3.
- The trifluoromethyl group enhances metabolic stability in pharmaceuticals but reduces nucleophilic reactivity compared to alkenyl substituents .
3-(3-Oxo-3-phenyl-1-propenyl)benzonitrile
- Structure : Propenyl group at position 3 with a ketone (3-oxo-3-phenyl) substituent.
- Key Properties : CAS RN 22966-10-5; used as a pharmaceutical intermediate.
- Comparison: The ketone moiety increases polarity and reactivity (e.g., in nucleophilic additions), unlike the unsubstituted propenyl group in 2-amino-3-[(E)-prop-1-enyl]benzonitrile. The (E)-configuration is retained, but the electron-withdrawing ketone alters electronic distribution on the benzene ring .
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile
- Structure: Amino group at position 2 is substituted with a 1-(2-chlorophenyl)ethyl chain.
- Key Properties : Molecular weight = 256.73 g/mol.
- Comparison : The bulky 2-chlorophenyl substituent introduces steric hindrance and lipophilicity, contrasting with the planar propenyl group in the target compound. This structural difference may affect binding affinity in biological systems .
Pyridine-Based Analogs
Ethyl 4-[(E)-2-Acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate
- Structure : Pyridine ring with ester, acetyl, and propenyl substituents.
- Key Properties : Characterized via ¹H/¹³C-NMR, COSY, and HMBC correlations ().
- Comparison: The pyridine core (vs. The propenyl group’s (E)-configuration is confirmed through NOESY correlations, similar to the target compound. Substituent positions influence electronic effects and solubility .
2-Amino-3-(trifluoromethyl)pyridine
- Structure: Pyridine analog with amino and -CF₃ groups.
- Key Properties : Molecular weight = 162.11 g/mol; CAS RN 183610-70-0.
- Comparison : The pyridine ring’s nitrogen atom enhances dipole interactions compared to benzonitrile. The -CF₃ group’s electron-withdrawing nature contrasts with the propenyl group’s electron-rich π-system .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₉N₂ | 157.20 (calculated) | 2-NH₂, 3-(E)-CH₂CH=CH₂ | Conjugated alkenyl, planar geometry |
| 2-Amino-3-(trifluoromethyl)benzonitrile | C₈H₅F₃N₂ | 186.13 | 2-NH₂, 3-CF₃ | High metabolic stability, lipophilic |
| 3-(3-Oxo-3-phenylpropenyl)benzonitrile | C₁₆H₁₁NO | 233.27 | 3-(E)-CH₂C(O)Ph | Reactive ketone, pharmaceutical intermediate |
| Ethyl 6-[(E)-prop-1-enyl]nicotinate | C₁₂H₁₃NO₂ | 203.24 | Pyridine core, ester, propenyl | Enhanced solubility in polar solvents |
Spectroscopic Insights
- NMR Data: For propenyl-containing analogs (e.g., ), the (E)-configuration is confirmed by NOESY correlations between propenyl protons and adjacent aromatic protons. In this compound, similar correlations would distinguish it from the (Z)-isomer .
- Cyanide Stretching : The -CN group in benzonitrile derivatives shows characteristic IR absorption near 2230 cm⁻¹, unaffected by substituents in most cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
